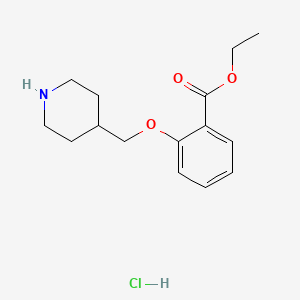

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride

Description

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride (CAS 1048673-90-0) is a piperidine-containing benzoate ester with a molecular formula of C₁₆H₂₄ClNO₃ and a molecular weight of 313.82 g/mol . The compound features a 4-piperidinylmethoxy group at the 2-position of the benzoate core, with an ethyl ester moiety. It is frequently employed as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological or metabolic pathways. The hydrochloride salt enhances solubility and stability, making it suitable for formulation studies.

Properties

IUPAC Name |

ethyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-5-3-4-6-14(13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYAWSCMBZKTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with ethyl chloroformate to form ethyl 2-hydroxybenzoate. This intermediate is then reacted with 4-piperidinemethanol in the presence of a suitable base, such as triethylamine, to yield Ethyl 2-(4-piperidinylmethoxy)benzoate. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

Ethyl 3-(2-(Piperidin-2-yl)ethoxy)benzoate Hydrochloride (CAS 1220031-88-8)

- Structural Differences : Substituent at the 3-position of the benzoate core; the ethoxy linker connects to a piperidin-2-yl group instead of 4-piperidinylmethoxy.

- Molecular Formula: C₁₆H₂₄ClNO₃ (identical to the target compound).

- Key Insights : Positional isomerism may alter binding affinity in receptor-targeted applications due to steric and electronic effects .

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (CAS 84449-80-9)

- Structural Differences : Substituent at the 4-position of the benzoate core; lacks an ester group (carboxylic acid form).

- Molecular Formula: C₁₄H₁₈ClNO₃.

- Key Insights: The carboxylic acid form (vs. This compound is a common intermediate in synthesizing antihyperglycemic agents like pioglitazone .

Ester Variants

Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS 1219964-47-2)

Heterocyclic Variants

Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS 1185038-20-3)

- Structural Differences : Pyrrolidinyl heterocycle (5-membered ring) instead of piperidinyl (6-membered); substituent at the 4-position .

- Molecular Formula: C₁₄H₂₀ClNO₃.

- Key Insights : The smaller pyrrolidine ring may reduce steric hindrance but alter binding kinetics due to differences in nitrogen basicity and ring conformation .

Pharmacologically Relevant Analogs

Tetracaine Hydrochloride (CAS 136-47-0)

- Structural Differences: Features a butylamino group at the para position of the benzoate core.

- Molecular Formula : C₁₅H₂₅ClN₂O₂.

- Key Insights: Demonstrates the importance of alkylamino substituents in local anesthetics. The target compound’s piperidinylmethoxy group may offer enhanced CNS penetration due to increased lipophilicity .

Biological Activity

Ethyl 2-(4-piperidinylmethoxy)benzoate hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring linked to a benzoate moiety. Its molecular formula is with a molecular weight of approximately 269.78 g/mol. The compound is typically presented as a solid and should be stored under controlled conditions to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The piperidine moiety can interact with various neurotransmitter receptors, potentially modulating their activity. This interaction may contribute to analgesic and anti-inflammatory effects.

- Enzymatic Pathways : The benzoate group may influence various enzymes and proteins, enhancing the compound's overall biological efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies show that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation markers, which could be beneficial in treating conditions characterized by excessive inflammation .

Analgesic Potential

Due to its interaction with central nervous system receptors, this compound has been studied for its potential as an analgesic agent. Experimental models indicate significant pain-relieving effects, suggesting its utility in pain management therapies .

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds known for their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.